BACE1 Inhibitor Potency: Downstream Data Validates Intermediate Utility
(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine is a critical intermediate for the synthesis of potent BACE1 inhibitors. While direct activity data for the intermediate itself is not applicable, the final drug candidates derived from it demonstrate nanomolar potency. For example, the advanced intermediate CHEMBL568115, which incorporates the (4-fluoro-3-(pyrimidin-5-yl)phenyl) core, inhibits BACE1 in a cell-based assay with an EC50 of 70 nM and 20 nM in a separate assay [1]. This downstream potency validates the crucial role of the specific substitution pattern provided by the intermediate. In contrast, analogs with different substitution patterns would not yield this specific pharmacophore.
| Evidence Dimension | Downstream BACE1 Inhibitory Activity (EC50) |
|---|---|
| Target Compound Data | Not applicable (intermediate). Downstream BACE1 inhibitor EC50: 20 nM and 70 nM in cellular assays [1]. |
| Comparator Or Baseline | Other fluoro-pyrimidinyl-phenyl methanamine isomers (e.g., (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine). |
| Quantified Difference | Isomers would not lead to the same final BACE1 inhibitor scaffold. |
| Conditions | CHOK1 cells coexpressing human recombinant wild-type APP, assessed by blockade of amyloid beta production via ELISA [1]. |
Why This Matters
Demonstrates the compound's essential role as a building block for accessing a validated, potent class of neurological disease targets.
- [1] BindingDB. (n.d.). BDBM50303731: (5R)-2-amino-5-(4-fluoro-3-pyrimidin-5-ylphenyl)-3-methyl-5-[4-(trifluoromethoxy)phenyl]-3,5-dihydro-4H-imidazol-4-one. EC50 = 70 nM and 20 nM for BACE1 inhibition. View Source
